molecular formula C16H12N4O4 B8645304 2-(3-Methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 648917-55-9

2-(3-Methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B8645304
M. Wt: 324.29 g/mol
InChI Key: ZPHXSBYJQJSFMK-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

was prepared by hydrogenating 270 mg of 2-[3-methyl-5-(4-nitrophenyl)-[1,2,4]triazol-4-yl]benzoic acid in the presence of Pd/C in tetrahydrofuran and purified by column chromatography (silica gel, solvent: 95:5 dichloromethane:methanol).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[C:5]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=2)=[N:4][N:3]=1>O1CCCC1.[Pd]>[NH2:22][C:19]1[CH:18]=[CH:17][C:16]([C:5]2[N:6]([C:7]3[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=3[C:9]([OH:11])=[O:10])[C:2]([CH3:1])=[N:3][N:4]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
CC1=NN=C(N1C1=C(C(=O)O)C=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, solvent: 95:5 dichloromethane:methanol)

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C1=NN=C(N1C1=C(C(=O)O)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.